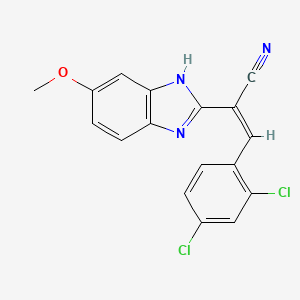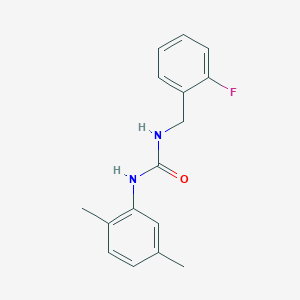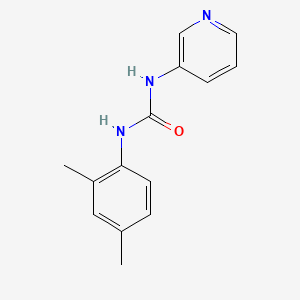![molecular formula C18H19N7O2 B5465945 methyl 4-[2-amino-3-cyano-6-(5-methyl-1-propyl-1H-pyrazol-4-yl)pyridin-4-yl]-1H-pyrazole-3-carboxylate](/img/structure/B5465945.png)
methyl 4-[2-amino-3-cyano-6-(5-methyl-1-propyl-1H-pyrazol-4-yl)pyridin-4-yl]-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds with structures similar to the one you provided are often used in the pharmaceutical industry due to their potential biological activities . They usually contain a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is a five-membered ring with three carbon atoms and two nitrogen atoms .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of amines with other organic compounds . For example, the synthesis of azo dye derivatives incorporating heterocyclic scaffolds involves the reaction of aniline derivatives with aminocrotononitrile .Molecular Structure Analysis
The molecular structure of similar compounds often includes a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms . The presence of the pyrazole ring can influence the physical and chemical properties of the compound .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the reaction of amines with other organic compounds . For example, the synthesis of azo dye derivatives incorporating heterocyclic scaffolds involves the reaction of aniline derivatives with aminocrotononitrile .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely depending on their specific structure. For example, the presence of a pyrazole ring can influence the physical and chemical properties of the compound .Mechanism of Action
The mechanism of action of similar compounds often involves interactions with biological targets. For example, azo dye derivatives incorporating heterocyclic scaffolds have been found to have various biological and pharmacological applications, such as anti-fungal, anti-tuberculosis, anti-viral, anti-inflammatory, anti-cancer, anti-bacterial, DNA binding, and analgesic properties .
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 4-[2-amino-3-cyano-6-(5-methyl-1-propylpyrazol-4-yl)pyridin-4-yl]-1H-pyrazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O2/c1-4-5-25-10(2)13(9-22-25)15-6-11(12(7-19)17(20)23-15)14-8-21-24-16(14)18(26)27-3/h6,8-9H,4-5H2,1-3H3,(H2,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFZNQMFLNPNMAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C=N1)C2=NC(=C(C(=C2)C3=C(NN=C3)C(=O)OC)C#N)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-({[4-(1-piperidinylmethyl)phenyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5465878.png)
![N-(3-methylphenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5465884.png)
![N-(4-fluorophenyl)-N'-[2-(2-methoxyphenyl)ethyl]urea](/img/structure/B5465890.png)

![N'-[4-(allyloxy)-3-methoxybenzyl]-N,N-dimethyl-1,2-ethanediamine dihydrochloride](/img/structure/B5465907.png)
![1'-[4-(1H-tetrazol-1-ylmethyl)benzoyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5465913.png)
![4-{4-[4-(carboxymethoxy)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B5465918.png)
![4,6-dimethyl-2-(3-oxa-9-azaspiro[5.5]undec-9-yl)nicotinonitrile](/img/structure/B5465925.png)
![3,7-dimethyl-11-[2-(pyridin-2-ylthio)propanoyl]-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5465930.png)
![2-(2-methylphenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5465950.png)
![ethyl 5-(4-chlorophenyl)-2-(3,5-dibromo-4-hydroxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5465956.png)
